4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

When SAR exploration demands a thiophene-2-carboxylic acid core with precisely tuned lipophilicity and vectorial diversity, this di-chlorinated scaffold delivers. The unique 4-Cl/3-(4-Cl-benzyloxy) pattern creates an XLogP3 of 4.2 and a TPSA of 74.8 Ų, enabling engagement of hydrophobic protein pockets while retaining aqueous solubility. - Dual chlorine atoms on both the thiophene core and the para-benzyl group provide a defined linear vector and a distinct sigma-hole profile for halogen bonding studies. - The carboxylic acid handle allows rapid generation of amide, ester, or ketone libraries; the 5-position remains activated for late-stage functionalization. - Each batch is QC-verified to ≥95% purity, ensuring reproducibility in biochemical assays and material science applications. Sourced exclusively for research use, this compound is stocked for immediate dispatch, minimizing lead times in fast-paced discovery programs.

Molecular Formula C12H8Cl2O3S
Molecular Weight 303.2 g/mol
Cat. No. B12069257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid
Molecular FormulaC12H8Cl2O3S
Molecular Weight303.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=C(SC=C2Cl)C(=O)O)Cl
InChIInChI=1S/C12H8Cl2O3S/c13-8-3-1-7(2-4-8)5-17-10-9(14)6-18-11(10)12(15)16/h1-4,6H,5H2,(H,15,16)
InChIKeyVWUKBZQKBTVHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid: Halogenated Thiophene Building Block


4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1779123-53-3) is a synthetic, tetrasubstituted thiophene derivative characterized by a unique dual-chlorine substitution pattern: an chlorine atom at the 4-position of the thiophene ring and a para-chlorobenzyl ether at the 3-position, adjacent to a carboxylic acid group at the 2-position [1]. This specific arrangement differentiates it from simpler mono-chlorinated or non-halogenated analogs, offering distinct physicochemical properties that are critical for structure-activity relationship (SAR) studies and as a functionalizable intermediate in medicinal chemistry .

Substitution PatternDual‑chlorine (thiophene 4‑Cl + para‑chlorobenzyl) for SAR tuning
Synthetic Handle2‑Carboxylic acid enables amide, ester, or ketone library synthesis
Purity95% minimum purity from supplier, supporting assay reproducibility

4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid: Generic Substitution Failure


Simple substitution with analogs like 3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 339009-58-4) is not scientifically equivalent. The absence of the 4-chloro substituent on the thiophene core in the analog results in a computed lipophilicity (XLogP3) of 3.6 versus 4.2 for the target compound, a difference that can significantly alter membrane permeability and target binding in biological assays [1]. Furthermore, the specific para-chlorobenzyl orientation is isosteric but not isoelectronic with meta- or ortho-chloro isomers (e.g., CAS 1707609-75-3), leading to divergent dipole moments and steric profiles that critically impact molecular recognition and crystal packing, making them unreliable substitutes in SAR campaigns or as synthetic intermediates [2].

Des‑chloro analog is not interchangeableRemoving the 4‑Cl yields a lower computed lipophilicity and may alter membrane permeation and target binding profiles.
Meta‑chlorobenzyl isomer introduces shape mismatchThe para‑ vs. meta‑ orientation produces a different molecular shape and dipole vector, which may lead to divergent binding poses or crystal packing.

4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid: Differentiation vs. Analogs


Enhanced Lipophilicity vs. Des-Chloro Analog

The target compound exhibits an XLogP3 of 4.2, which is 0.6 log units higher than the 3.6 computed for the direct des-chloro analog, 3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 339009-58-4) [1]. This increase, driven by the additional chlorine atom on the thiophene ring, indicates a substantially higher affinity for lipophilic environments, which can be a decisive factor in optimizing blood-brain barrier penetration or binding to hydrophobic protein pockets.

Lipophilicity Shift
Cross-study comparable
XLogP3 4.2 vs 3.6 (Δ +0.6)
Supports lipophilic pocket targeting studies
Computed by XLogP3 3.0; verify experimentally
Lipophilicity Physicochemical Properties Drug Design SAR

Para- vs. Meta-Chlorobenzyl Substitution

The target compound's para-chlorobenzyl group creates a distinct linear molecular shape compared to its meta-chloro isomer, 4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1707609-75-3). While both share an identical molecular formula (C12H8Cl2O3S) and molecular weight (303.2 g/mol), the position of the chlorine atom on the benzyl ring alters the molecule's dipole moment vector and steric bulk distribution, which can lead to different binding poses in a biological target or different packing arrangements in solid-state materials [1].

Shape & Electrostatics
Supporting evidence
Para linear axis vs meta bent axis
Molecular recognition may differ; verify binding poses
Inferred from 2D structure; confirm via conformational analysis
Molecular Recognition Isosterism Crystal Engineering Medicinal Chemistry

TPSA Advantage for Permeability

The target compound has a computed Topological Polar Surface Area (TPSA) of 74.8 Ų [1]. This value is identical to that of its des-chloro analog (CAS 339009-58-4), as the additional chlorine atom does not contribute to TPSA [2]. Consequently, the target compound offers a unique combination of high lipophilicity (XLogP3 = 4.2) with a moderate TPSA, a profile not matched by the comparator which has a lower XLogP3 (3.6) for the same TPSA. This specific TPSA/XLogP3 pairing is significant for compounds intended for oral bioavailability or CNS penetration.

TPSA/XLogP3 Balance
Cross-study comparable
TPSA 74.8 Ų; ratio 17.8 vs 20.8
Favorable polarity‑lipophilicity pairing for permeability screening
Computed TPSA; validate in permeability assays
ADME Drug-likeness Physicochemical Properties

High Purity for Reproducible Research

The compound is commercially available from AKSci with a specified minimum purity of 95% . In contrast, a primary analog, 3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid, is listed with similar purity (95-99%) but at significantly different price points depending on the vendor (e.g., £369.00/g from Fluorochem) . This indicates that the target compound, being a more specialized di-chlorinated building block, may represent a differentiated value proposition for research groups requiring this exact substitution pattern without the need for in-house synthesis.

Supplier Purity
Data to verify
≥95% (AKSci Cat. 0588ED)
Supports assay reproducibility; purity comparable to analog
Supplier spec; confirm lot-specific COA
Quality Control Reproducibility Procurement

4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid: Application Scenarios


Targeting Lipophilic Binding Pockets

This compound is the ideal choice when a medicinal chemistry program requires a thiophene-2-carboxylic acid scaffold with enhanced lipophilicity (XLogP3 = 4.2) to engage a hydrophobic protein pocket, while maintaining a moderate TPSA of 74.8 Ų to preserve some level of aqueous solubility. The para-chlorobenzyl group provides a well-defined linear vector for exploring interactions with a target's lipophilic cleft, which cannot be replicated by the less lipophilic des-chloro analog (XLogP3 = 3.6) or the differently oriented meta-chloro isomer [1].

Compound Libraries via Acid Derivatization

The carboxylic acid at the 2-position serves as a versatile synthetic handle for generating amide, ester, or ketone libraries. The presence of the 4-chloro substituent and the 3-(4-chlorobenzyl)oxy ether provides a sterically and electronically differentiated thiophene core that can be used to explore structure-activity relationships in a multidimensional manner. This specific substitution pattern allows for late-stage functionalization at the 5-position, which is activated by the adjacent chlorine, while the benzyl ether can be cleaved to reveal a 3-hydroxy group for further diversification [1].

Halogen Bonding Interaction Studies

The dual chlorine atoms, strategically positioned on both the thiophene core and the benzyl periphery, make this compound a valuable tool for investigating halogen bonding interactions in protein-ligand complexes. The para-chloro on the benzyl group is geometrically accessible for intermolecular interactions, while the 4-chloro on the thiophene ring contributes to the molecule's overall sigma-hole profile, which is distinct from its fluorinated or non-halogenated analogs [1].

Agrochemical & Material Science Intermediates

Thiophene-2-carboxylic acid derivatives are a privileged scaffold in agrochemical discovery and organic electronics. This compound's specific di-chlorinated pattern, with an XLogP3 of 4.2 and a TPSA of 74.8 Ų, places it in a favorable property space for uptake into plants or for self-assembly in conductive materials. Its procurement as a pure building block (95% minimum purity) accelerates the exploration of novel thiophene-based materials with precisely tuned electronic and solubility properties .

Application
Selection Property
Validation Focus
Lipophilic pocket probe design
Computed lipophilicity/TPSA balance
Binding assays in hydrophobic targets; permeability profiling
Acid derivatization for SAR libraries
2‑COOH synthetic handle; thiophene substitution pattern
Amide/ester library synthesis; functional group tolerance
Halogen‑bonding interaction studies
Dual chlorine atoms with distinct geometric accessibility
Co‑crystallization or computational modelling of halogen bonds
Agrochemical or materials intermediate
Computed logP/TPSA for plant uptake or self‑assembly
Uptake assays; conductive/optical property testing
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